molecular formula C8H5FO3 B6313898 5-Fluoro-4-hydroxyisophthaldialdehyde CAS No. 1262415-15-5

5-Fluoro-4-hydroxyisophthaldialdehyde

Cat. No.: B6313898
CAS No.: 1262415-15-5
M. Wt: 168.12 g/mol
InChI Key: RNDXJFRRKAQDIU-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxyisophthaldialdehyde: is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. It is characterized by the presence of a fluorine atom, a hydroxyl group, and two aldehyde groups attached to an aromatic ring. This compound is known for its complex structure, making it valuable for various applications in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydroxyisophthaldialdehyde typically involves multi-step organic reactions. One common method includes the fluorination of 4-hydroxyisophthaldialdehyde using a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the selective introduction of the fluorine atom without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-hydroxyisophthaldialdehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Acyl chlorides, acid anhydrides, and other reagents for esterification.

Major Products Formed:

    Oxidation: Formation of 5-Fluoro-4-hydroxyisophthalic acid.

    Reduction: Formation of 5-Fluoro-4-hydroxyisophthal alcohol.

    Substitution: Formation of esters and other substituted derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-4-hydroxyisophthaldialdehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and chemical compounds.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated aromatic compounds with biological systems.

Medicine: Its unique structure can be exploited to develop pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxyisophthaldialdehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows the compound to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to specific biological effects .

Comparison with Similar Compounds

    4-Hydroxyisophthaldialdehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoroisophthaldialdehyde: Lacks the hydroxyl group, affecting its reactivity and interactions.

    4-Hydroxy-3-fluoroisophthaldialdehyde: Similar structure but with different substitution patterns

Uniqueness: 5-Fluoro-4-hydroxyisophthaldialdehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-4-hydroxybenzene-1,3-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDXJFRRKAQDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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